2-(9H-fluoren-9-ylidenemethyl)benzoic acid
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Overview
Description
2-(9H-fluoren-9-ylidenemethyl)benzoic acid is an organic compound with the molecular formula C21H14O2 It is a derivative of benzoic acid and features a fluorenylidene group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylidenemethyl)benzoic acid typically involves the condensation of fluorenone with benzaldehyde under basic conditions, followed by oxidation. The reaction can be summarized as follows:
Condensation Reaction: Fluorenone reacts with benzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate fluorenylidene benzyl alcohol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylidenemethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(9H-fluoren-9-ylidenemethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylidenemethyl)benzoic acid involves its interaction with specific molecular targets. The fluorenylidene group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A precursor in the synthesis of 2-(9H-fluoren-9-ylidenemethyl)benzoic acid.
Benzaldehyde: Another precursor used in the synthesis.
Fluorenylidene derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
This compound is unique due to its combination of a fluorenylidene group and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
96214-14-1 |
---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(fluoren-9-ylidenemethyl)benzoic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)15-8-2-1-7-14(15)13-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h1-13H,(H,22,23) |
InChI Key |
KHAKIUANPMTDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)C(=O)O |
Origin of Product |
United States |
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